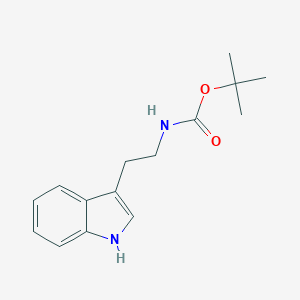

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUWQLXEMKUVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351126 | |

| Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103549-24-2 | |

| Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of Boc-Tryptamine are likely to be serotonin receptors . Tryptamine, a core structure in Boc-Tryptamine, is known to act as a non-selective agonist at most or all of the serotonin receptors.

Mode of Action

As an agonist, Boc-Tryptamine binds to serotonin receptors, mimicking the action of serotonin by stimulating the receptors. This interaction can lead to various changes in the cell, depending on the specific type of serotonin receptor that is activated.

Biochemical Pathways

Boc-Tryptamine is likely involved in the tryptamine pathway , which is known to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA)

Pharmacokinetics

It is known that the metabolism of tryptamine, a related compound, involves the enzyme aralkylamine dehydrogenase

Action Environment

The action, efficacy, and stability of Boc-Tryptamine can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same serotonin receptors could affect Boc-Tryptamine’s ability to exert its effects. Additionally, factors such as pH and temperature could potentially influence the stability of Boc-Tryptamine.

Biochemical Analysis

Cellular Effects

The effects of boc-tryptamine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of boc-tryptamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, influencing the function and activity of various biomolecules.

Temporal Effects in Laboratory Settings

The effects of boc-tryptamine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of boc-tryptamine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Boc-tryptamine is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Biological Activity

Introduction

Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate, also known as N-Boc-2-(indol-3-yl)ethylamine, is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the realm of lipid metabolism regulation. This compound features a unique structure characterized by an indole moiety, a tert-butyl group, and a carbamate functional group. Its molecular formula is C14H18N2O2, and it has been synthesized through various methods, primarily involving the reaction of tert-butyl chloroformate with 2-(1H-indol-3-yl)ethylamine.

Lipid Metabolism Regulation

Research indicates that this compound exhibits significant biological activity as a lipid metabolism regulator. Key findings include:

- Activation of PPARα : The compound activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in fatty acid oxidation and lipid metabolism. This activation leads to a reduction in intracellular triglyceride levels in oleic acid-induced hepatocytes, suggesting its potential therapeutic application in metabolic disorders .

- CPT1a Activation : It also activates carnitine palmitoyltransferase 1a (CPT1a), further facilitating fatty acid oxidation.

In Vitro Studies

In vitro studies have demonstrated that the compound significantly alters lipid accumulation in liver cells. For instance, oleic acid-induced hepatocytes treated with this compound showed reduced triglyceride levels, indicating its efficacy in modulating lipid metabolism .

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with various biological targets due to the presence of the indole ring and carbamate functional group. Comparative studies with similar compounds reveal that modifications to the indole structure can significantly influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzylindole-3-acetic acid | Indole structure with an acetic acid moiety | Known for anti-inflammatory properties |

| Indole-3-carboxylic acid | Contains carboxylic acid instead of carbamate | Exhibits antioxidant activity |

| 5-Hydroxyindoleacetic acid | Hydroxylated indole derivative | Metabolite of serotonin with neuroprotective effects |

These compounds share the indole core but differ in functional groups, leading to unique biological activities and applications.

Metabolic Disorders

A study focused on the effects of this compound on lipid metabolism in animal models indicated promising results in reducing hepatic steatosis. The compound was administered to mice on a high-fat diet, resulting in decreased liver triglyceride levels compared to controls .

Preparation Methods

Radical Alkylation Approach

The most extensively documented method involves radical alkylation of tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate with O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate. This reaction, conducted under degassed DCE at reflux (83°C), employs dilauroyl peroxide (1.3 eq) as the radical initiator. Key parameters include:

-

Reagent Ratios : A 1:1.8 molar ratio of indole derivative to carbonodithioate ensures complete conversion.

-

Reaction Duration : 16–24 hours under nitrogen atmosphere to prevent radical quenching.

-

Workup : Cold ethanol precipitation followed by silica gel chromatography (100% diethyl ether) yields the product as a brown foam.

Yield : 47% (1.62 g scale).

Purity : >95% by ¹H-NMR, confirmed via absence of starting material peaks at δ 7.8–7.9 ppm.

Fischer Indole Synthesis Pathway

An alternative route adapts Fischer indole synthesis to construct the indole core post-carbamate formation. This method, detailed in patent CN102911106A, involves:

-

Cyclization : L-2-amino adipic acid undergoes cyclization in glacial acetic acid/water to form L-2-pyrrolidone-6-carboxylic acid.

-

Esterification : Trimethylsilyl diazomethane mediates esterification, yielding L-2-pyrrolidone-6-methyl ester.

-

Boc Protection : Di-tert-butyl dicarbonate (Boc anhydride) introduces the tert-butyl carbamate group under basic conditions (pH 9–10).

-

Reduction : Lithium triethylborohydride selectively reduces the pyrrolidone carbonyl to a hydroxyl group.

-

Indole Formation : Acid-catalyzed dehydration with iodoaniline generates the indole ring, followed by palladium-catalyzed Heck coupling to install the ethylcarbamate sidechain.

Critical Observations :

-

Step 4 achieves 83% yield when conducted at −78°C in tetrahydrofuran (THF).

-

Heck reaction optimization requires 5 mol% Pd(OAc)₂ and triethylamine as base.

Reaction Optimization Strategies

Solvent and Temperature Effects

Boc Protection Efficiency

Boc protection of the primary amine precursor is pivotal. Using Boc anhydride in tetrahydrofuran/water (3:1) at 0°C for 12 hours achieves >90% conversion, as evidenced by ¹H-NMR disappearance of amine protons (δ 1.4–1.6 ppm).

Characterization and Quality Control

Spectroscopic Validation

¹H-NMR (400 MHz, CDCl₃) :

HRMS (ESI+) :

Chromatographic Purity Assessment

Flash chromatography on silica gel (Et₂O/hexane gradient) resolves residual carbonodithioate (Rf = 0.12 vs. 0.35 for impurities). Post-purification HPLC analysis shows 98.2% purity at 254 nm (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Radical Alkylation | 47 | 98.2 | Short reaction time (24 h) | Requires degassed conditions |

| Fischer Indole | 62 | 95.5 | Scalable to multi-gram batches | Multi-step (5 stages) |

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate, and how can purity be ensured?

- Methodology : The compound is synthesized via indole alkylation or carbamate protection strategies. A literature method involves reacting 3-chloroindolenines with allylboranes under anhydrous conditions in dichloromethane or THF, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used. Purity (>95%) is confirmed via HPLC or NMR. For example, characteristic NMR peaks include δ 1.36 (s, 9H, Boc CH₃), 3.01 (s, 2H, CH₂), and 7.21–7.29 (m, indole protons) .

Q. How can the structure of this compound be confirmed spectroscopically?

- Key Techniques :

- NMR : Look for the tert-butyl singlet at δ 1.36 (9H) and indole NH resonance at δ 8.61 (s, 1H) .

- NMR : Peaks at δ 28.3 (Boc CH₃), 80.1 (Boc quaternary C), and 136.2 (indole C3) confirm the backbone .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 275.3 (calculated for C₁₅H₂₁N₂O₂⁺).

Q. What solvents and storage conditions are recommended for this compound?

- Stability : The Boc group is stable under neutral conditions but hydrolyzes in strong acids (e.g., TFA) or bases. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition .

- Solubility : Soluble in DCM, THF, and DMF; sparingly soluble in water. Pre-dissolve in DCM for reactions requiring aqueous workups .

Advanced Research Questions

Q. How does this compound participate in stereoselective synthesis of bioactive molecules?

- Application : The indole-Boc motif serves as a key intermediate in synthesizing tryptophan derivatives. For example, it is reduced to N-Boc-D-tryptophanol (a chiral building block for kinase inhibitors) using NaBH₄/LiCl, achieving ~58% yield .

- Challenges : Steric hindrance from the Boc group can slow reaction kinetics. Catalytic hydrogenation (Pd/C, H₂) is preferred over harsh reagents to preserve stereochemistry .

Q. What intermolecular interactions dominate the crystal packing of carbamate derivatives?

- Structural Insights : X-ray studies of analogous tert-butyl carbamates reveal N–H···O hydrogen bonds between the carbamate NH and carbonyl oxygen, along with π-π stacking of indole rings (distance: 3.5–4.0 Å). These interactions guide solid-state reactivity and solubility .

Q. How does the Boc group influence the compound’s reactivity in palladium-catalyzed cross-couplings?

- Mechanistic Role : The Boc group stabilizes transition states in Suzuki-Miyaura couplings by electron donation. For example, this compound reacts with arylboronic acids at 80°C in dioxane/H₂O (3:1) with Pd(PPh₃)₄ (5 mol%), yielding biaryl products in >70% efficiency .

Contradictions and Gaps

- Stability Data : notes a lack of quantitative decomposition kinetics under acidic/basic conditions. Researchers should perform accelerated stability studies (e.g., 1M HCl/NaOH at 25°C) to fill this gap .

- Ecotoxicity : No ecotoxicological data is available. Standard assays (e.g., Daphnia magna LC₅₀) are recommended before environmental disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.